molecular formula C8H5IN2O2 B3030800 8-Iodoquinazoline-2,4(1H,3H)-dione CAS No. 959236-79-4

8-Iodoquinazoline-2,4(1H,3H)-dione

Cat. No. B3030800
CAS RN: 959236-79-4
M. Wt: 288.04
InChI Key: IXRBNJRIAAWODM-UHFFFAOYSA-N
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Description

8-Iodoquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds that have garnered interest in the field of synthetic chemistry due to their potential biological activities and their presence in various natural products. Although the provided papers do not directly discuss 8-Iodoquinazoline-2,4(1H,3H)-dione, they do provide insights into the synthesis and properties of closely related quinazoline and isoquinoline compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of quinazoline derivatives has been explored through various methods. For instance, 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones have been synthesized from Morita-Baylis-Hillman adduct acetates under solvent-free conditions, which suggests a potential pathway for synthesizing related 8-iodoquinazoline derivatives . Additionally, N-substituted 4-aryl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-diones have been synthesized using a rapid one-pot four-component reaction under microwave irradiation, indicating that modifications at the 8-position of quinazoline derivatives are feasible and can be performed efficiently .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often confirmed using techniques such as NMR and HR-MS. For example, the synthesis of 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involved the use of 1H NMR, HR-MS, and 2D NMR to confirm the structure of the synthesized compounds, including the identification of stereo-isomers . These techniques would similarly be applicable to confirm the structure of 8-Iodoquinazoline-2,4(1H,3H)-dione.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different 6-bromo-8X-quinazoline-2,4(1H,3H)-diones . This suggests that the iodo group in 8-Iodoquinazoline-2,4(1H,3H)-dione could also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. While the papers provided do not detail the specific properties of 8-Iodoquinazoline-2,4(1H,3H)-dione, they do indicate that the properties of such compounds can be deduced from their synthesis and molecular structure. For example, the solubility, melting point, and reactivity can be inferred from the functional groups present and the overall molecular framework .

Scientific Research Applications

Chemical Synthesis and Characterization

8-Iodoquinazoline-2,4(1H,3H)-dione derivatives are utilized in various chemical synthesis processes. For instance:

  • Copper(I)-Catalyzed Cycloaddition

    The compound serves as a precursor in copper(I)-catalyzed [3+2] cycloaddition reactions with terminal acetylenes to produce 1,4-disubstituted 1,2,3-triazoles. The structures of the synthesized compounds are confirmed through NMR spectroscopy, combustion analyses, and mass spectrometry (Kafka et al., 2011).

  • Cesium Carbonate Catalyzed Synthesis

    It's involved in the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles using carbon dioxide and cesium carbonate as a catalyst. This synthesis is crucial for developing key intermediates of various drugs (Patil et al., 2008).

  • Spectroscopic Characterization and X-Ray Analysis

    Comprehensive spectroscopic characterization and X-ray analysis are utilized to elucidate the structure of synthesized 8-Iodoquinazoline-2,4(1H,3H)-dione derivatives, demonstrating their utility in structural chemistry (Kesternich et al., 2013).

Applications in Drug Development and Medical Research

  • Carbonic Anhydrase Inhibitors

    Derivatives of 8-Iodoquinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of tumor-associated human carbonic anhydrases IX and XII. These inhibitors show significant potential in cancer therapy due to their selective inhibition of certain isoforms of carbonic anhydrase present in tumor cells (Falsini et al., 2017).

  • HIV-1 Reverse Transcriptase and Integrase Inhibition

    Some derivatives have been designed as dual inhibitors for HIV-1 reverse transcriptase-associated RNase H and integrase. These inhibitors are significant in the development of novel antiviral agents, showcasing the compound's utility in combating viral infections (Gao et al., 2019).

  • Antitumor Activity

    Certain derivatives of 8-Iodoquinazoline-2,4(1H,3H)-dione have shown promising antitumor activity. Their ability to inhibit tumor cell lines from various organs indicates their potential in cancer treatment and the importance of further research in this area (El-Deeb et al., 2010).

properties

IUPAC Name

8-iodo-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRBNJRIAAWODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652949
Record name 8-Iodoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodoquinazoline-2,4(1H,3H)-dione

CAS RN

959236-79-4
Record name 8-Iodoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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